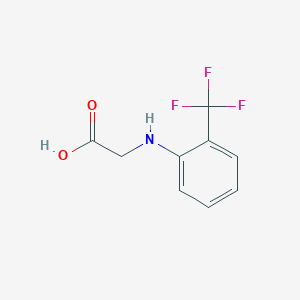

2-(Trifluoromethyl)phenylglycine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8F3NO2 |

|---|---|

Molecular Weight |

219.16 g/mol |

IUPAC Name |

2-[2-(trifluoromethyl)anilino]acetic acid |

InChI |

InChI=1S/C9H8F3NO2/c10-9(11,12)6-3-1-2-4-7(6)13-5-8(14)15/h1-4,13H,5H2,(H,14,15) |

InChI Key |

JKMBAEJKBSMULR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Trifluoromethyl Phenylglycine and Its Derivatives

Established Synthetic Routes to 2-(Trifluoromethyl)phenylglycine

The preparation of phenylglycine and its analogs has traditionally been accomplished through methods like the Strecker synthesis, which involves the reaction of an aldehyde (in this case, 2-(trifluoromethyl)benzaldehyde) with ammonia (B1221849) and cyanide. wikipedia.org Another common approach is the reductive amination of the corresponding α-keto acid, phenylglyoxylic acid. wikipedia.org These classical methods, while effective, often require harsh reagents and multiple steps.

For the synthesis of 2-chlorophenylglycine, a related compound, a common route starts with 2-chlorobenzaldehyde. This undergoes a reaction with ammonium (B1175870) hydrogencarbonate and sodium cyanide, followed by hydrolysis to yield the desired product. google.com Another pathway involves the reaction of o-chlorobenzaldehyde with chloroform (B151607) in the presence of a phase transfer catalyst and ammonia water. google.com

| Method | Starting Material | Key Reagents | Reference |

|---|---|---|---|

| Strecker Synthesis | 2-(Trifluoromethyl)benzaldehyde (B1295035) | Ammonia, Cyanide | wikipedia.org |

| Reductive Amination | 2-(Trifluoromethyl)phenylglyoxylic acid | Ammonia, Reducing Agent | wikipedia.org |

| From 2-chlorobenzaldehyde | 2-Chlorobenzaldehyde | Ammonium hydrogencarbonate, Sodium cyanide | google.com |

| From o-chlorobenzaldehyde | o-Chlorobenzaldehyde | Chloroform, Phase transfer catalyst, Ammonia water | google.com |

Novel Synthetic Approaches and Innovations

Recent advancements in synthetic chemistry have led to the development of more efficient and versatile methods for preparing this compound and its derivatives. These include multicomponent reactions, photocatalytic methods, and mechanochemical protocols.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, offer significant advantages in terms of efficiency and atom economy. rsc.org The Ugi reaction is a prominent example of an MCR used to generate diverse molecular scaffolds. rsc.orgwikipedia.org This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org The Ugi reaction is known for being exothermic and often proceeds to completion within minutes, with high yields favored by high reactant concentrations. wikipedia.org It has been utilized in the synthesis of various complex molecules and pharmaceutical agents. nih.govnih.govacs.org

A specific application involves the synthesis of trifluoromethylated tetrahydrochromeno[2,3-c]pyrazol-5(1H)-one derivatives through a one-pot multicomponent reaction of an aromatic aldehyde, a cyclohexane-1,3-dione, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one. researchgate.net This reaction demonstrates good yields and functional group tolerance. researchgate.net

Photocatalytic Synthesis Methods

Photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions that are often difficult to achieve through traditional thermal methods. nih.gov Photocatalytic methods have been developed for the direct trifluoromethylation of heteroaromatic systems, which is a process in high demand across the chemical industry. nih.gov These methods often utilize a benchtop stable trifluoromethyl radical source, are operationally simple, and can be performed at ambient temperature. nih.gov

Recent research has described the photocatalytic generation of trifluoromethyl nitrene from azidotrifluoromethane for the aziridination of alkenes. nih.gov This provides access to previously unknown aziridines substituted with a trifluoromethyl group on the nitrogen atom. nih.gov Another notable development is the direct synthesis of N-trifluoromethyl amides through photocatalytic trifluoromethylamidation of various substrates, including (hetero)arenes and alkenes. nih.gov Furthermore, a photoredox three-component reaction has been developed for the synthesis of β-trifluoromethyl β-amino ketones from a N-trifluoroethylhydroxylamine derivative, styrenes, and DMSO. nih.gov

Mechanochemical Synthesis Protocols

Mechanochemical synthesis, which utilizes mechanical force to induce chemical reactions, offers a solvent-free and often more sustainable alternative to traditional solution-phase synthesis. While specific mechanochemical protocols for the direct synthesis of this compound are not extensively detailed in the provided search results, the general principles of mechanochemistry are being increasingly applied to various organic transformations. This approach has the potential to provide a more environmentally friendly route to this important compound and its derivatives.

Synthesis of Phosphonic Acid Analogues of Trifluoromethylated Phenylglycine

The synthesis of phosphonic acid analogues of amino acids is of significant interest due to their potential as enzyme inhibitors and therapeutic agents. A diastereoselective synthesis of phosphonoxin B1 and B2, which are phosphonic acid analogues of polyoxins, has been achieved. nih.gov The key step in this synthesis is a sulfinimine-mediated asymmetric formation of a β-aminophosphonate. nih.gov

The synthesis of bimolecular phenyl phosphonic acid crystals containing one crystal water has been reported. google.com This involves the reaction of 2-[(4R)-4,5-dihydro-4-R-2-oxazolinyl]phenol with phenyl phosphonyl dichloride in anhydrous toluene (B28343) and triethylamine (B128534) solution. google.com

Synthetic Routes to Trifluoromethylated Phenylglycine-Derived Heterocyclic Compounds

The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals. nih.gov Consequently, the development of synthetic methods for trifluoromethylated heterocycles is a significant area of research. researchgate.netresearchgate.netnih.gov

Trifluoromethylnitrones are versatile building blocks for the synthesis of various trifluoromethyl-containing heterocyclic compounds such as isoxazolidines, dihydroisoxazoles, and aziridines through [3+2] cycloaddition reactions. rsc.org These heterocycles can then be further transformed into other valuable compounds. rsc.org

Another approach involves the synthesis of substituted α-(trifluoromethyl)pyrrolidines and α-(trifluoromethyl)piperidines through the ring contraction of (trifluoromethyl)piperidines and (trifluoromethyl)azepanes, respectively, via an aziridinium (B1262131) intermediate. researchgate.net The presence of the CF3 group influences the regioselective attack of the nucleophile on this intermediate. researchgate.net

The synthesis of 2-(trifluoromethyl)-10H-phenoselenazine has been achieved through a CuO nanoparticle-catalyzed double cross-coupling reaction of bis-aniline-diselenide and 1,2-dihalobenzenes under microwave irradiation. scielo.brnih.govresearchgate.net Additionally, trifluoromethyl-β-dicarbonyls serve as key building blocks in the synthesis of various heterocyclic compounds due to their multiple reactive sites. researchgate.net The synthesis of trifluoromethyl pyrimidine (B1678525) derivatives bearing an amide moiety has also been reported, showing potential biological activities. nih.gov

| Approach | Key Features | Example Product | Reference |

|---|---|---|---|

| Multicomponent Reaction (Ugi) | One-pot, high efficiency, diversity | Bis-amides | rsc.orgwikipedia.org |

| Photocatalytic Synthesis | Radical-based, mild conditions | N-Trifluoromethyl amides, β-Trifluoromethyl β-amino ketones | nih.govnih.govnih.gov |

| Synthesis of Phosphonic Acid Analogues | Diastereoselective, uses sulfinimine | Phosphonoxin B1 and B2 | nih.gov |

| Heterocycle Synthesis | Utilizes trifluoromethylated building blocks | Trifluoromethylated pyrrolidines, piperidines, phenoselenazines | researchgate.netrsc.orgscielo.br |

Stereochemical Aspects and Chirality in 2 Trifluoromethyl Phenylglycine Synthesis

Enantioselective Synthesis Strategies for 2-(Trifluoromethyl)phenylglycine

The development of methods to synthesize specific enantiomers of this compound is crucial for its application in pharmaceuticals and materials science. Various strategies have been explored, drawing from established asymmetric synthesis protocols and innovative catalytic systems.

One prominent approach is the use of chiral auxiliaries. For instance, a telescoped Strecker reaction employing a chiral auxiliary like (S)-2-amino-2-phenylethanol has been successfully used in the synthesis of analogues such as (R)-2-cubylglycine, which replaces the phenyl ring with a cubane (B1203433) moiety. rsc.org This methodology is directly applicable to the synthesis of enantiomerically enriched this compound, where the chiral auxiliary guides the addition of cyanide to the imine, leading to a diastereomeric mixture of aminonitriles that can be separated and then hydrolyzed to the desired amino acid enantiomer.

Biocatalysis offers a powerful and sustainable alternative for enantioselective synthesis. Engineered enzymes, particularly variants of cytochrome c552 from Hydrogenobacter thermophilus, have been utilized for the asymmetric N-H carbene insertion reaction to produce chiral α-trifluoromethyl amines with high enantiomeric excess (up to 95:5 er). nih.gov This biocatalytic strategy, which involves the reaction of an aryl amine with a diazo reagent, could be adapted for the synthesis of this compound, providing a green and highly selective route. nih.gov

Organocatalysis also presents a viable pathway. The enantioselective conjugate addition of nitromethane (B149229) to β-trifluoromethylated enones, catalyzed by organocatalysts, has been shown to produce β-trifluoromethylated pyrrolines with excellent enantioselectivities (97–98% ee). rsc.org This type of transformation highlights the potential of organocatalysis to control stereochemistry in molecules containing the trifluoromethyl group, a principle that can be extended to the synthesis of this compound precursors.

Diastereoselective Control in the Formation of this compound Derivatives

When this compound is incorporated into more complex molecules, controlling the stereochemistry at multiple centers becomes a critical challenge. Diastereoselective synthesis aims to selectively produce one diastereomer over others, which is essential for defining the three-dimensional structure and biological activity of the final compound.

A key strategy for achieving diastereoselective control involves the use of chiral auxiliaries in nucleophilic addition reactions. For example, the synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines, which are derivatives of this compound, has been accomplished through the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to α-amino sulfinylimines bearing Ellman's auxiliary. nih.gov This method provides a pathway to stereochemically defined trifluoromethylated piperazines, which are important scaffolds in medicinal chemistry. nih.gov

Substrate-controlled synthesis is another powerful approach. In the synthesis of complex heterocyclic systems, the existing stereocenters in a starting material can direct the stereochemical outcome of subsequent reactions. While not directly involving this compound, the principles are illustrated in the synthesis of 3α,4α-epoxy-5β-pipermethystine, where a carbohydrate-derived dehydropiperidine was used to direct a stereoselective tandem oxidation, yielding the desired diastereomer with high selectivity. nih.gov This highlights how a chiral pool starting material can effectively control the formation of new stereocenters relative to existing ones.

The following table summarizes the diastereomeric ratios achieved in the synthesis of a relevant derivative:

| Reaction | Chiral Auxiliary/Control Element | Product | Diastereomeric Ratio (dr) |

| Nucleophilic trifluoromethylation | Ellman's auxiliary | cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines | Not specified in abstract nih.gov |

Data derived from studies on related structures, illustrating the principle of diastereoselective control.

Techniques for Optical Resolution of this compound

For cases where an enantioselective synthesis is not employed, the separation of a racemic mixture of this compound into its constituent enantiomers is necessary. This process, known as optical resolution, relies on the differential properties of enantiomers in a chiral environment.

A classical and widely used method is fractional crystallization of diastereomeric salts. This involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts. Due to their different physical properties, these salts can be separated by crystallization. For instance, racemic phenylglycine has been resolved using optically active camphorsulfonic acid. google.com This well-established technique is directly applicable to the resolution of this compound.

Another effective technique is the formation of diastereomeric esters. Racemic N-benzyloxycarbonyl-protected α-alkoxyglycines have been resolved by forming diastereomeric esters with optically active alcohols, such as (+)- or (-)-menthol, followed by separation via crystallization. nih.gov This approach could be readily adapted for the resolution of N-protected this compound.

Enzymatic resolution offers a highly selective alternative. Enzymes often exhibit high enantioselectivity, catalyzing a reaction on only one enantiomer of a racemic mixture. For example, porcine pancreatic lipase (B570770) and papain have been used for the L-enantioselective hydrolysis of racemic N-benzyloxycarbonyl-protected α-alkoxyglycine esters. nih.gov This leaves the unreacted D-enantiomer in high enantiomeric purity. Such enzymatic methods could provide an efficient means for the kinetic resolution of this compound derivatives.

The table below outlines common resolving agents and techniques applicable to the optical resolution of this compound, based on methods used for similar compounds.

| Technique | Resolving Agent/Enzyme | Compound Type Resolved |

| Fractional Crystallization | (+)-(1S,2S)-2-amino-1-phenyl-1,3-propanediol nih.gov | N-benzyloxycarbonyl-protected α-alkoxyglycines nih.gov |

| Fractional Crystallization | Optically active camphorsulfonic acid google.com | Phenylglycine google.com |

| Diastereomeric Ester Formation | (+)- or (-)-menthol nih.gov | N-benzyloxycarbonyl-protected α-alkoxyglycines nih.gov |

| Enzymatic Hydrolysis | Porcine pancreatic lipase, Papain nih.gov | N-benzyloxycarbonyl-protected α-alkoxyglycine esters nih.gov |

Role of 2 Trifluoromethyl Phenylglycine As an Unnatural Amino Acid and Peptidomimetic Building Block

Incorporation of 2-(Trifluoromethyl)phenylglycine into Peptides and Peptidomimetics

The integration of this compound into peptide chains generally follows established protocols for solid-phase peptide synthesis (SPPS), though with special considerations due to its unique structure. The synthesis of the amino acid monomer itself is a critical first step, often involving multi-step organic synthesis pathways. While specific literature on the synthesis of this compound for peptide incorporation is not abundant, general methods for producing fluorinated aromatic amino acids can be applied. These can include strategies like the Strecker synthesis starting from 2-(trifluoromethyl)benzaldehyde (B1295035) or cross-coupling reactions. nih.gov

Once the Fmoc-protected this compound is obtained, it can be incorporated into a growing peptide chain on a solid support. However, the steric bulk of the ortho-trifluoromethyl group can present challenges during the coupling step. Phenylglycine and its derivatives are known to be prone to racemization during activation and coupling in SPPS, a problem that can be exacerbated by bulky substituents. researchgate.netluxembourg-bio.com To mitigate this, specific coupling reagents and conditions may be necessary.

Table 1: Coupling Reagents and Conditions for Sterically Hindered and Racemization-Prone Amino Acids

| Coupling Reagent | Additive | Base | Rationale |

| HATU | HOBt | DIPEA (low concentration) or Collidine | Efficient activation, but base choice is critical to minimize racemization. |

| COMU | None | TMP or DMP | Shown to reduce racemization for phenylglycine derivatives. researchgate.net |

| DEPBT | None | TMP or DMP | Another effective reagent for minimizing epimerization of phenylglycine. researchgate.net |

This table presents general strategies for incorporating challenging amino acids like phenylglycine derivatives, which would be applicable to this compound. Specific optimization for this particular amino acid would be required.

The successful synthesis of peptides containing the related 4-(trifluoromethyl)-phenylglycine (CF₃-Phg) has been reported, demonstrating the feasibility of incorporating such fluorinated amino acids into peptide sequences using standard Fmoc-SPPS protocols. nih.gov In these studies, the CF₃-Phg was incorporated at various positions in the peptide chain, and the resulting peptides were purified by HPLC. nih.gov This suggests that despite the potential challenges, the incorporation of this compound is achievable with careful selection of synthetic methods.

Design Principles for Peptidomimetics Utilizing Trifluoromethylphenylglycine Moieties

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability against enzymatic degradation, better bioavailability, and specific receptor selectivity. nih.gov The design of peptidomimetics often involves the incorporation of unnatural amino acids like this compound to introduce novel structural and electronic features.

The key design principles for utilizing this compound in peptidomimetics revolve around leveraging the unique properties of the ortho-trifluoromethylphenyl group:

Steric Hindrance: The bulky trifluoromethyl group at the ortho position can be used to enforce specific torsional angles (phi, ψ) in the peptide backbone, thereby constraining the conformational freedom of the molecule. nih.gov This can lead to the stabilization of specific secondary structures, such as β-turns or helical folds, which may be crucial for biological activity. By restricting the available conformational space, the entropic penalty of binding to a target receptor can be reduced, potentially leading to higher affinity. nih.gov

Electronic Effects: The strongly electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the adjacent phenyl ring and the peptide backbone. This can affect hydrogen bonding capabilities and cation-π or π-π stacking interactions with other aromatic residues or receptor sites.

Metabolic Stability: The Cα-H bond of phenylglycine is relatively acidic and can be a site for enzymatic degradation. The steric and electronic effects of the ortho-trifluoromethyl group can shield this position and the adjacent peptide bonds from proteolytic enzymes, thereby increasing the metabolic stability and half-life of the peptidomimetic. nih.gov

Table 2: Design Strategies for Peptidomimetics with this compound

| Design Goal | Strategy | Rationale |

| Induce Specific Conformation | Placement at key positions to force turns or helices. | The steric bulk of the ortho-CF₃ group restricts rotational freedom around the peptide backbone. |

| Enhance Membrane Permeability | Incorporation into hydrophobic domains of the peptide. | The lipophilic nature of the trifluoromethyl group increases the overall hydrophobicity. |

| Modulate Receptor Binding | Positioning the trifluoromethylphenyl group to interact with specific receptor pockets. | The unique steric and electronic properties can create novel, high-affinity interactions. |

| Increase Proteolytic Stability | Placement near known cleavage sites. | The bulky side chain can sterically hinder the approach of proteases. |

Conformational Effects and Structural Influence of Trifluoromethylphenylglycine within Peptidomimetic Structures

The introduction of this compound into a peptide chain is expected to have a profound impact on its local and global conformation. The steric clash between the ortho-trifluoromethyl group and the adjacent peptide backbone atoms will significantly restrict the allowable values of the dihedral angles φ (phi) and ψ (psi).

While specific conformational studies on peptides containing this compound are limited, research on related ortho-substituted aromatic amino acids and other sterically demanding residues provides valuable insights. For instance, studies on peptides with other bulky aromatic side chains have shown that these residues can strongly favor specific regions of the Ramachandran plot, often leading to extended or turn-like conformations. udel.edu

The trifluoromethyl group itself has been shown to influence peptide conformation. In a study on N-acetyl-2-trifluoromethylglycyl-N′-methylamide, the trifluoromethyl side chain was found to favor a C5 conformation (a seven-membered ring stabilized by an intramolecular hydrogen bond), which is a precursor to β-sheet structures. This was in contrast to the alanine (B10760859) derivative, which favored a helical (αR) conformation. This suggests that amino acids with a trifluoromethyl side-chain may have a stronger tendency to form β-structures.

Furthermore, the orientation of the aromatic ring relative to the peptide backbone (defined by the χ1 and χ2 torsion angles) will also be influenced by the ortho-substituent. This can affect the presentation of the aromatic face for potential π-stacking or hydrophobic interactions, which are critical for molecular recognition in many biological systems.

The use of ¹⁹F-NMR spectroscopy is a powerful tool for probing the local environment and conformation of fluorinated amino acids within peptides. nih.gov In the case of peptides containing 4-CF₃-phenylglycine, ¹⁹F-NMR was used to determine the orientation and dynamics of the peptide in a lipid membrane. nih.gov A similar approach could be used to obtain detailed structural information for peptides containing this compound.

Table 3: Expected Conformational Effects of this compound

| Conformational Parameter | Expected Influence | Rationale |

| φ (phi) and ψ (psi) angles | Highly restricted to specific regions of the Ramachandran plot. | Steric hindrance from the ortho-trifluoromethyl group. |

| Secondary Structure Propensity | Potential to induce β-turns or extended structures. | The bulky side chain can disrupt helical structures and favor more open conformations. |

| Side Chain Torsion (χ angles) | Restricted rotation of the phenyl ring. | Steric clashes between the CF₃ group and the peptide backbone. |

| Local Dynamics | Reduced flexibility of the peptide backbone at the site of incorporation. | The bulky and rigid side chain acts as a conformational lock. |

Structure Activity Relationship Sar Studies Involving 2 Trifluoromethyl Phenylglycine Scaffolds

Systematic Analysis of Substituted Trifluoromethylphenylglycine Analogues in Biological Systems

The introduction of a trifluoromethyl group into a phenylglycine framework can significantly alter its biological activity. The CF₃ group's high lipophilicity can improve a molecule's ability to cross cell membranes, a critical factor for reaching intracellular targets. Furthermore, its metabolic stability can prolong the duration of action of a drug.

A series of novel 2-phenylglycine derivatives containing a 1,3,4-oxadiazole-2-thioether moiety were synthesized and evaluated for their potential as pesticides. mdpi.com Within this series, compound G₁₉ demonstrated significant in vitro antifungal activity against Thanatephorus cucumeris, with an EC₅₀ value of 32.4 μg/mL. mdpi.com This activity was attributed to the disruption of the fungal cell membrane integrity and permeability. mdpi.com Other analogues in the series, such as G₂₄ , G₂₅ , and G₂₇ , exhibited impressive in vivo inactivation activity against the tobacco mosaic virus (TMV). mdpi.com These findings underscore the potential of the phenylglycine scaffold in developing new agrochemicals.

In the realm of neuroscience, phenylglycinamide derivatives have been investigated as potential broad-spectrum anticonvulsants. These compounds are designed as hybrid molecules, often incorporating a piperazine (B1678402) moiety, with the aim of interacting with multiple biological targets involved in seizure activity, such as voltage-gated sodium (Naᵥ) and calcium (Caᵥ) channels.

Influence of Trifluoromethyl Group Position on Bioactivity and Molecular Recognition

The position of the trifluoromethyl group on the phenyl ring of phenylglycine derivatives has a profound impact on their biological activity and molecular recognition. This is clearly illustrated in studies of phenylglycinamide derivatives as anticonvulsants. The interaction of these compounds with voltage-gated sodium channels (Naᵥ1.2) is highly sensitive to the location of the CF₃ substituent.

A comparative study of phenylglycinamide derivatives revealed that the placement of the trifluoromethyl group at the ortho (2-), meta (3-), or para (4-) position on the phenyl ring of the piperazine substituent resulted in significant differences in their inhibitory activity against the Naᵥ1.2 channel.

| Compound | Position of CF₃ Group | Inhibition of Naᵥ1.2 (%) at 10 µM |

|---|---|---|

| Compound 8 | 2-CF₃ | 48.9 |

| Compound 9 | 3-CF₃ | 75.4 |

| Compound 10 | 4-CF₃ | 70.1 |

As the data indicates, the derivative with the trifluoromethyl group at the 3-position (Compound 9 ) exhibited the highest inhibitory activity, suggesting a more favorable interaction with the binding site on the Naᵥ1.2 channel. nih.gov The 4-CF₃ analogue also showed potent inhibition, while the 2-CF₃ derivative was the least active of the three. This highlights the critical role of substituent positioning in optimizing the molecular geometry for effective target engagement.

Enzyme Inhibition Studies with 2-(Trifluoromethyl)phenylglycine Analogues

The this compound scaffold has been explored as a core structure for the design of enzyme inhibitors, targeting various classes of enzymes, including aminopeptidases and proteases.

Aminopeptidase Inhibition Mechanisms

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. They are involved in a variety of physiological processes, making them attractive targets for drug development. While specific studies focusing solely on this compound are limited, research on related phosphonic analogues of phenylglycine provides valuable insights into the inhibition of these enzymes. These analogues act as transition-state mimics, binding tightly to the active site of the enzyme. The introduction of a trifluoromethyl group can enhance this binding through favorable electrostatic and hydrophobic interactions.

Protease Inhibition Potency and Selectivity

Proteases are enzymes that catalyze the breakdown of proteins and are essential for the life cycle of many pathogens, including viruses. Phenylglycine has been identified as a promising P2 residue in inhibitors of the hepatitis C virus (HCV) NS3 protease. researchgate.net The phenylglycine scaffold is thought to enable interactions with the NS3 protease that are not possible with more common P2 proline-based inhibitors. researchgate.net

While direct inhibitory data for this compound derivatives against a wide range of proteases is not extensively available in the literature, the principles of protease inhibition suggest that the trifluoromethyl group could play a significant role. For instance, in the design of HIV-1 protease inhibitors, the introduction of a phenylethyl substituent was shown to increase inhibitory potency by a factor of 10 compared to an isopropyl substituent, highlighting the importance of aromatic interactions in the active site. The electron-withdrawing nature of the trifluoromethyl group on a phenylglycine scaffold could further enhance these interactions, leading to improved potency and selectivity.

Modulation of Biological Targets and Ligand Design Principles

Theoretical studies on 2-(trifluoromethyl)phenothiazine (B42385) derivatives have provided insights into the quantum chemical properties that influence their biological activity. nih.govresearchgate.net These studies can inform the design of this compound-based ligands by predicting how the trifluoromethyl group will affect parameters such as bond dissociation enthalpy and ionization potential, which are related to the molecule's ability to interact with its target. nih.govresearchgate.net

In the development of inhibitors for protein disulfide isomerase (PDI), a 2-trifluoromethyl acrylamide (B121943) moiety has been successfully used as a "warhead" to target a cysteine residue in the enzyme's active site. nih.gov This approach led to the discovery of a potent PDI inhibitor with an IC₅₀ value of 0.48 µM. nih.gov This demonstrates the utility of the 2-trifluoromethylphenyl motif in designing covalent inhibitors where the trifluoromethyl group enhances the reactivity of the acrylamide.

The overarching principle in designing ligands based on the this compound scaffold is to strategically position the trifluoromethyl group to maximize favorable interactions with the target protein while minimizing steric clashes. The combination of the rigid phenylglycine core with the electronically influential trifluoromethyl group provides a versatile platform for developing potent and selective modulators of a wide range of biological targets.

Computational and Theoretical Chemistry Investigations of 2 Trifluoromethyl Phenylglycine

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the molecular and electronic properties of organic molecules. epstem.net This method is used to analyze the adsorption of similar molecules like phenylglycine on surfaces, where the interaction is dominated by covalent bonds. aps.org For 2-(Trifluoromethyl)phenylglycine, DFT calculations, often at levels like B3LYP with a significant basis set such as 6-311+G(d,p) or cc-pVQZ, can elucidate a range of properties. epstem.netnih.gov

Key applications of DFT for this molecule include:

Geometric Optimization: Determining the lowest energy three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): Creating MEP maps, which illustrate the charge distribution across the molecule. epstem.net These maps use a color scale (typically red for electron-rich, negative potential regions and blue for electron-poor, positive potential regions) to identify sites susceptible to electrophilic and nucleophilic attack. epstem.net For this compound, the electron-withdrawing trifluoromethyl group would create a significant region of positive potential on the phenyl ring, while the carboxyl and amino groups would present regions of negative potential.

Vibrational Frequencies: Predicting the infrared and Raman spectra by calculating harmonic vibrational frequencies. These theoretical spectra can be compared with experimental data to confirm the molecular structure. epstem.net

Table 1: DFT-Calculated Molecular Properties and Descriptors This table is illustrative, based on typical DFT outputs for similar aromatic amino acids.

| Property | Predicted Value/Description | Significance |

| HOMO Energy | Negative value (e.g., ~ -6.5 eV) | Relates to the ability to donate electrons (oxidation potential). |

| LUMO Energy | Negative value (e.g., ~ -1.0 eV) | Relates to the ability to accept electrons (reduction potential). |

| HOMO-LUMO Gap | Positive value (e.g., ~ 5.5 eV) | Indicates chemical reactivity and stability. A larger gap implies higher stability. |

| Dipole Moment | Non-zero value (e.g., ~ 3-5 Debye) | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| MEP - Red Areas | Around carboxyl oxygen and amino nitrogen | Indicates regions of high electron density, prone to electrophilic attack. |

| MEP - Blue Areas | Around amino hydrogens and the phenyl ring influenced by the CF3 group | Indicates regions of low electron density, prone to nucleophilic attack. |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intermolecular and Intramolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model used to analyze the electron density distribution in a molecule, allowing for the characterization of chemical bonds and non-covalent interactions. This approach can be applied to understand the stability of different conformers and the nature of interactions within this compound.

In a molecule like this compound, which possesses multiple functional groups capable of forming hydrogen bonds (N-H, O-H) and other weak interactions (involving the π-system of the phenyl ring and the fluorine atoms), QTAIM analysis is particularly insightful. For instance, studies on similar molecules like glycine (B1666218) dimers use QTAIM to analyze the strength of intermolecular hydrogen bonds. mdpi.com

Key parameters derived from QTAIM analysis include:

Bond Critical Points (BCPs): The presence of a BCP between two atoms indicates they are linked by a chemical interaction.

Electron Density (ρ) at BCP: The magnitude of ρ correlates with the strength of the bond or interaction. Higher values suggest stronger, covalent-like character, while lower values are typical of non-covalent interactions.

Laplacian of Electron Density (∇²ρ) at BCP: The sign of the Laplacian distinguishes between shared-shell (covalent, ∇²ρ < 0) and closed-shell (ionic, hydrogen bonds, van der Waals, ∇²ρ > 0) interactions.

For this compound, QTAIM could be used to quantify intramolecular hydrogen bonds, such as between the amine hydrogen and the carbonyl oxygen, or between the carboxylic proton and the amine nitrogen, which stabilize specific conformations. nih.gov

Molecular Modeling and Docking Studies to Elucidate Binding Modes

Molecular modeling and docking are computational techniques essential for predicting how a ligand, such as this compound, might bind to a biological target, typically a protein or enzyme. nih.gov

Docking simulations place the ligand into the active site of a receptor and score the resulting poses based on favorable intermolecular interactions. nih.gov For analogs of phenylglycine, docking studies have been used to understand binding modes in enzymes like porcine aminopeptidase. researchgate.net The process involves preparing the 3D structures of both the ligand and the receptor (e.g., from the Protein Data Bank). nih.gov The trifluoromethyl group on the phenyl ring of this compound is of particular interest. Its introduction can significantly enhance binding affinity due to its unique electronic properties and ability to form specific interactions. nih.gov

Once a binding pose is predicted, a detailed analysis of the molecular interactions is performed. The trifluoromethyl (CF3) group is known to participate in favorable interactions within protein binding sites. nih.gov These can include:

Fluorine-Backbone Interactions: The fluorine atoms of the CF3 group can form close contacts and multipolar interactions with the carbonyl groups of the protein backbone. nih.gov

Hydrophobic Interactions: The CF3 group can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-Interactions: The trifluoromethyl-substituted phenyl ring can participate in π-π stacking or π-cation interactions with aromatic or charged residues of the enzyme.

Molecular dynamics (MD) simulations can further validate the stability of these predicted binding modes over time. nih.gov

Table 2: Potential Interactions of this compound in an Enzyme Active Site This table is illustrative, based on known interactions of trifluoromethyl groups and phenylglycine analogs.

| Interaction Type | Ligand Group Involved | Potential Interacting Protein Residue | Consequence for Binding |

| Hydrogen Bonding | Amino Group (-NH2), Carboxyl Group (-COOH) | Asp, Glu, Asn, Gln, Ser, Thr, Backbone C=O/N-H | Strong, directional interactions that anchor the ligand. researchgate.net |

| Ionic Interaction/Salt Bridge | Carboxyl Group (-COO⁻), Amino Group (-NH3⁺) | Arg, Lys, His, Asp, Glu | Strong, charge-based interactions contributing to high affinity. |

| Multipolar C-F···C=O Interaction | Trifluoromethyl Group (-CF3) | Protein Backbone Carbonyls (e.g., Gly, Ala) | Significant contribution to binding affinity. nih.gov |

| Hydrophobic/π-Alkyl | Phenyl Ring | Leu, Val, Ile, Ala, Met | Stabilization through non-polar contacts. nih.gov |

| π-π Stacking | Phenyl Ring | Phe, Tyr, Trp, His | Favorable stacking of aromatic rings. |

Conformational Analysis and Energy Landscape Exploration through Computational Methods

Methods for conformational analysis include:

Systematic Searches: Rotating all rotatable bonds by a defined increment. This is thorough but computationally expensive.

Stochastic/Monte Carlo Searches: Randomly changing torsional angles and accepting new conformations based on their energy.

Molecular Mechanics Force Fields (e.g., MMFF94): These classical methods provide a fast way to calculate the energy of different conformations, making them suitable for initial screening of large conformational spaces. researchgate.net

Quantum Mechanical Calculations (DFT, Ab Initio): Higher-level methods used to refine the energies of the low-energy conformers found by molecular mechanics. researchgate.net

For phenylglycine itself, studies have identified at least two stable conformers in the gas phase, stabilized by different intramolecular hydrogen bonding networks (e.g., N-H···O=C vs. O-H···N). nih.gov The presence of the bulky and electron-withdrawing trifluoromethyl group in this compound would significantly influence the conformational preferences and the energy barriers between different conformers.

Theoretical Prediction of Redox Potentials for Trifluoromethyl-Containing Compounds

The redox potential of a molecule quantifies its ability to be oxidized or reduced and is a critical parameter in electrochemistry and biochemistry. Computational protocols, primarily based on DFT, have been developed to predict redox potentials with reasonable accuracy. dtu.dkcanterbury.ac.nz

The prediction of the standard redox potential (U⁰) typically involves calculating the Gibbs free energies of the molecule in its oxidized (Red•+) and reduced (Red) states. A common approach uses a thermodynamic cycle that separates the process into gas-phase ionization and solvation energies. The B3LYP functional is frequently used for these calculations, often in conjunction with a polarizable continuum model (PCM) to account for solvent effects. researchgate.netmdpi.com

The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring is expected to significantly impact the redox potential of phenylglycine. Electron-withdrawing groups make a molecule harder to oxidize (increase the oxidation potential) because they destabilize the resulting cation. The linear correlation between calculated HOMO energies and experimental oxidation potentials is a well-established principle used in these predictions. mdpi.comnih.gov A protocol combining DFT with cheminformatics tools can predict redox potentials over a wide range of pH values. dtu.dk

Applications of 2 Trifluoromethyl Phenylglycine in Catalysis and Chemical Synthesis

Catalytic Applications of Trifluoromethylated Amino Acid Derivatives

The presence of the trifluoromethyl group can significantly influence the electronic properties and stability of molecules, making derivatives of 2-(Trifluoromethyl)phenylglycine intriguing candidates for catalytic applications.

Chiral amino acids and their derivatives are fundamental building blocks in the design of ligands for asymmetric catalysis, a field crucial for the stereoselective synthesis of pharmaceuticals and other fine chemicals. Phenylglycine derivatives, in particular, have been extensively used to create chiral ligands that can effectively transfer stereochemical information to a catalytic reaction. While the general class of phenylglycine derivatives is well-established in forming chiral ligands for a variety of metal-catalyzed reactions, including hydrogenations and carbon-carbon bond-forming reactions, specific research detailing the application of this compound in this context is limited in readily available literature. Theoretically, the trifluoromethyl group at the ortho-position of the phenyl ring could exert a significant steric and electronic influence on the catalytic pocket of a metal complex, potentially leading to high levels of enantioselectivity.

Amino acid-metal complexes have been explored as catalysts in oxidation reactions. nih.govscirp.org The amino acid moiety can act as a chiral ligand, influencing the selectivity of the oxidation, while the metal center is the active site for the catalytic transformation. Research has shown that complexes of various amino acids with metals like iron, copper, and molybdenum can catalyze the oxidation of different substrates. nih.govscirp.orgnih.gov For instance, small-molecule iron catalysts have been shown to be capable of targeted C-H oxidative modification of amino acids and peptides. nih.gov Although these studies establish a proof of principle for amino acid derivatives in oxidation catalysis, specific documented applications of this compound derivatives as catalysts or ligands in oxidation reactions are not extensively reported in scientific literature. The electron-withdrawing nature of the trifluoromethyl group could modulate the redox potential of a metal center in a catalyst derived from this compound, potentially altering its reactivity and selectivity in oxidation processes.

Utility as Building Blocks for the Synthesis of Complex Organic Molecules

The structural features of this compound make it a valuable starting material for the synthesis of more elaborate and functionally rich organic compounds.

Fluorinated heterocyclic compounds are of immense interest in medicinal chemistry and materials science due to their unique biological activities and physical properties. mdpi.comnih.gov α-Amino acids are versatile starting materials for the synthesis of a wide variety of nitrogen-containing heterocycles. nih.govrsc.org General methodologies exist for the conversion of amino acids into heterocycles such as lactams, piperazines, and other more complex ring systems. While the synthesis of fluorinated heterocycles from fluorinated precursors is a well-established strategy, specific examples detailing the use of this compound as a precursor for the synthesis of fluorinated heterocyclic compounds are not prominently featured in the reviewed literature. However, its structure provides a clear pathway for the construction of heterocycles where the trifluoromethyl-substituted phenyl moiety would be incorporated into the final structure, a desirable feature for tuning the properties of the target molecule.

The introduction of a trifluoromethyl group (CF3) into organic molecules is a key strategy in the development of pharmaceuticals and agrochemicals, as this group can enhance metabolic stability, binding affinity, and lipophilicity. While there are numerous reagents and methods for trifluoromethylation, the use of amino acid-derived reagents for this purpose is a more specialized area. acs.orgresearchgate.netorientjchem.org There is no widespread reporting of this compound itself being used as a trifluoromethylating agent. Instead, it is more appropriately considered a trifluoromethylated building block. Its primary utility in this context is to be incorporated into a larger molecule, thereby introducing the 2-(trifluoromethyl)phenyl group. The derivatization of its amino and carboxylic acid functionalities allows for its integration into a wide array of molecular scaffolds through standard peptide coupling and other synthetic transformations.

Advanced Analytical Methodologies for 2 Trifluoromethyl Phenylglycine Characterization in Research

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry) in Structural Elucidation of Derivatives

The precise chemical structure of novel derivatives of 2-(Trifluoromethyl)phenylglycine is confirmed through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide complementary information, allowing for a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds. For derivatives of this compound, a variety of NMR experiments are conducted. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the hydrogen and carbon environments within the molecule. Furthermore, Fluorine-19 (¹⁹F) NMR is particularly crucial for compounds containing a trifluoromethyl group, as it offers a direct and sensitive probe for this moiety. nih.govnih.gov Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between different atoms, ultimately piecing together the complete structure.

For instance, in the characterization of fluorinated phosphonic acid analogues of phenylglycine, NMR spectroscopy, including ¹H, ¹³C, ¹⁹F, and ³¹P NMR, alongside 2D experiments, was fundamental in confirming the synthesized structures. researchgate.net Similarly, the structures of newly synthesized 2-hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide derivatives were established using a combination of FTIR, ¹H-NMR, ¹³C-NMR, and MS. researchgate.net

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is often employed to determine the precise molecular formula of a derivative. Fragmentation patterns observed in the mass spectrum can also offer valuable structural clues, corroborating the data obtained from NMR. Techniques like Electrospray Ionization (ESI-MS) are commonly used for the analysis of such polar molecules. researchgate.net The combination of NMR and MS data provides a powerful and synergistic approach to the unambiguous structural elucidation of this compound derivatives. nih.govnih.gov

Table 1: Spectroscopic Data for a Representative Trifluoromethyl-Containing Phenyl Derivative (Note: This table is a representative example based on typical data for similar structures and does not represent this compound itself.)

| Technique | Parameter | Observed Value/Pattern | Inferred Structural Feature |

| ¹H NMR | Chemical Shift (δ) | 7.2-8.0 ppm | Aromatic protons on the trifluoromethylphenyl ring |

| Chemical Shift (δ) | ~4.5 ppm | Methine proton (α-carbon) adjacent to the amino and carboxyl groups | |

| Chemical Shift (δ) | ~3.5 ppm | Protons of an ester methyl group (in an ester derivative) | |

| ¹³C NMR | Chemical Shift (δ) | 120-140 ppm | Aromatic carbons |

| Chemical Shift (δ) | ~124 ppm (quartet) | Carbon of the CF₃ group (coupling with fluorine) | |

| Chemical Shift (δ) | ~170 ppm | Carbonyl carbon (acid or ester) | |

| ¹⁹F NMR | Chemical Shift (δ) | ~ -63 ppm | Trifluoromethyl group attached to the aromatic ring |

| HRMS (ESI) | m/z | [M+H]⁺ | Confirms the molecular weight and allows for molecular formula determination |

Chromatographic Methods (e.g., HPLC, UPLC) for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the chemical purity and, crucially for a chiral compound like this compound, for determining its enantiomeric purity or enantiomeric excess (e.e.). High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most widely used methods for these purposes.

Purity assessment is typically performed using reversed-phase HPLC (RP-HPLC), where the compound is passed through a nonpolar stationary phase and eluted with a polar mobile phase. A UV detector is commonly used to monitor the eluent, and the purity of the sample is determined by the relative area of the main peak compared to any impurity peaks.

The separation of enantiomers (chiral resolution) is a more complex challenge that requires a chiral environment. This is achieved by using a chiral stationary phase (CSP) in HPLC or UPLC systems. nih.govresearchgate.net These CSPs are designed to interact differently with the two enantiomers of a chiral compound, leading to different retention times and thus their separation. Phenylglycine and its derivatives themselves are often used as chiral selectors in CSPs, highlighting their importance in chiral separations. registech.com The choice of CSP, mobile phase composition, and temperature are critical parameters that need to be optimized for a successful enantioseparation. researchgate.net

Once the enantiomers are separated, the enantiomeric excess can be calculated by comparing the peak areas of the two enantiomers. UPLC, with its smaller particle size columns, offers advantages over conventional HPLC, including higher resolution, faster analysis times, and lower solvent consumption, making it a powerful tool for high-throughput screening and quality control.

Table 2: Representative Chiral HPLC Method for Phenylglycine Analogues (Note: This table presents a typical method and is for illustrative purposes.)

| Parameter | Condition | Purpose |

| Instrument | HPLC or UPLC system with UV detector | To perform the separation and detect the compounds. |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based or Pirkle-type) | To create the chiral environment necessary for enantioseparation. registech.com |

| Mobile Phase | Mixture of solvents (e.g., Hexane/Isopropanol with an acidic or basic additive) | To elute the compounds from the column and optimize the separation. |

| Flow Rate | 0.5 - 1.5 mL/min (for HPLC) | To control the speed of the separation. |

| Detection | UV at a specific wavelength (e.g., 254 nm) | To monitor the elution of the enantiomers. |

| Column Temp. | 25 °C (or optimized) | To ensure reproducible retention times and improve separation efficiency. |

| Injection Vol. | 5 - 20 µL | The amount of sample introduced into the system. |

Future Research Trajectories for 2 Trifluoromethyl Phenylglycine in Chemical Biology and Medicinal Chemistry

Exploration of Novel Biochemical Pathways and Molecular Targets

Future research is poised to move beyond currently understood applications and explore new biological roles for 2-(Trifluoromethyl)phenylglycine and its derivatives. The presence of the trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and interaction with biological targets like receptors and enzymes. evitachem.com

Key research directions include:

Targeting Neurological Pathways : Initial studies have indicated that this compound interacts with biological targets such as receptors involved in neurotransmission. smolecule.com The trifluoromethyl group is known to alter the binding affinity and selectivity of compounds compared to their non-fluorinated versions. smolecule.com Future work could focus on systematically screening this compound against a wider array of neurological receptors to identify novel, potent, and selective modulators for treating neurological and psychiatric disorders.

Enzyme Inhibition : Side-chain fluorinated amino acids have shown promise as mechanism-based inhibitors for a variety of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, which are important targets in conditions like cancer and epilepsy. mdpi.com A significant future trajectory would be to investigate this compound as a potential inhibitor of enzymes such as amino acid racemases, decarboxylases, and transaminases, where the fluorinated moiety could play a key role in the inhibitory mechanism. mdpi.com

Antimicrobial and Antiviral Applications : Research on other 2-phenylglycine derivatives has demonstrated antifungal, antibacterial, and antiviral activities. nih.gov For instance, certain derivatives were found to disrupt the cell membrane integrity of fungi. nih.gov A logical next step is to synthesize and test derivatives of this compound against a broad spectrum of pathogens, including drug-resistant bacteria and viruses, to explore new infectious disease therapies.

Development of Advanced Fluorinated Peptidomimetics with Enhanced Properties

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability and oral bioavailability. nih.gov this compound serves as an excellent building block for creating advanced fluorinated peptidomimetics due to the advantageous properties conferred by the CF3 group.

Enhanced Proteolytic Stability : A major challenge with peptide-based drugs is their rapid degradation by proteases. Incorporating fluorinated amino acids like this compound into a peptide sequence can significantly increase its resistance to enzymatic degradation. mdpi.commdpi.com This enhanced stability can lead to a longer duration of action in the body.

Modulation of Physicochemical and Pharmacokinetic Properties : The introduction of fluorine can modify key drug-like properties. Fluorinated peptidomimetics can be engineered to have better central nervous system (CNS) distribution and improved metabolic profiles. nih.gov For example, a fluorinated peptidomimetic of Leu-enkephalin demonstrated improved stability and distribution, transforming it from an unstable compound into a viable in vivo probe. nih.gov Future efforts will likely focus on incorporating this compound into various peptide scaffolds to systematically improve their therapeutic potential.

Conformational Control : The inclusion of fluorinated amino acids can influence the secondary structure of peptides. Studies on peptidomimetics synthesized from α-trifluoromethyl acrylamide (B121943) acceptors have shown that these molecules can adopt stable β-turn-like conformations. nih.govfigshare.com This ability to enforce specific conformations is critical for designing molecules that bind to protein targets with high affinity and specificity. Future research will explore how this compound can be used to create structurally well-defined peptidomimetics for challenging drug targets.

Integration of Computational-Driven Design for Rational Optimization and Discovery

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. neuroquantology.comneuroquantology.com For this compound, a synergy between computational design and synthetic chemistry promises to unlock its full potential.

Molecular Docking and Simulation : Interaction studies for this compound often employ molecular docking simulations to predict how it binds to biological targets. smolecule.com Future research will increasingly rely on these in silico methods to screen the compound against large libraries of protein structures, identifying potential new targets and predicting binding affinities before committing to costly and time-consuming laboratory synthesis.

Rational Design of Derivatives : Computational tools can be used to predict how modifications to the this compound scaffold will affect its properties. nih.gov By calculating parameters such as lipophilicity (logP), topological polar surface area (TPSA), and hydrogen bonding capacity, researchers can rationally design new derivatives with optimized drug-like characteristics. nih.gov This approach allows for the fine-tuning of molecules to achieve better efficacy, selectivity, and pharmacokinetic profiles.

Accelerating Discovery Cycles : The integration of computational design allows for a more hypothesis-driven approach to research. Instead of relying on traditional trial-and-error screening, scientists can prioritize the synthesis of compounds that are computationally predicted to have the highest chance of success. This rational, iterative cycle of design, synthesis, and testing can significantly shorten the timeline for discovering new chemical probes and drug candidates based on the this compound core structure.

Q & A

Q. What are the optimal synthetic routes for 2-(Trifluoromethyl)phenylglycine?

Methodological Answer: Synthesis typically involves coupling trifluoromethylphenyl derivatives with glycine precursors. Key steps include using trifluoroacetic acid (TFA) in dichloromethane (DCM) for deprotection, followed by neutralization with saturated NaHCO₃ and extraction with DCM/EtOAc. Purification via column chromatography or recrystallization is critical for yield optimization . For analogs, HBTU-mediated amidation in acetonitrile (MeCN) with triethylamine (TEA) as a base has proven effective .

Q. How is this compound characterized post-synthesis?

Methodological Answer: Structural validation relies on NMR to confirm aromatic proton environments and chiral centers. Mass spectrometry (MS) confirms molecular weight, while HPLC (e.g., retention time ~1.01 minutes under SQD-FA05 conditions) ensures purity. Thermal analysis (e.g., ΔcH°solid = -4009 kJ/mol) can assess thermodynamic stability .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: Use fume hoods for volatile reagents like TFA. Personal protective equipment (PPE) is mandatory due to potential irritancy. Storage should be in inert atmospheres (<4°C) to prevent decomposition. Safety data sheets (SDS) for analogs emphasize avoiding inhalation and skin contact .

Q. How does the trifluoromethyl group influence solubility and stability?

Methodological Answer: The -CF₃ group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Stability under acidic/basic conditions can be tested via pH-varied incubations (e.g., 1M HCl/NaOH at 25°C for 24h) followed by HPLC analysis. The group’s electron-withdrawing nature also impacts reactivity in nucleophilic substitutions .

Advanced Research Questions

Q. How does this compound achieve isoform-selective potassium channel (KCNA1) modulation?

Methodological Answer: Electrophysiological assays (e.g., patch-clamp) reveal that the -CF₃ group sterically blocks ion flux in KCNA1 channels. Comparative studies with 4-(Trifluoromethyl)phenylglycine show positional isomerism affects selectivity: the 2-substituted derivative reduces current by >80% vs. 50% for the 4-isomer . Docking simulations (e.g., AutoDock Vina) can model interactions with channel pore residues like Val 318 and Tyr 415 .

Q. How to resolve contradictions in reported biological activity across studies?

Methodological Answer: Cross-validate assays using standardized protocols (e.g., IC₅₀ determination via dose-response curves). Confounding variables (e.g., cell line variability, buffer composition) should be controlled. Meta-analyses of ion channel selectivity data (e.g., comparing Kv1.1 vs. Kv1.2 inhibition) can clarify structure-activity relationships .

Q. What strategies optimize enantiomeric purity in chiral synthesis?

Methodological Answer: Chiral catalysts like (R)-BINAP with palladium or enzymatic resolution using lipases (e.g., Candida antarctica) improve enantiomeric excess (ee). Analytical chiral HPLC (e.g., Chiralpak AD-H column) with polarimetric detection ensures >99% ee. Dynamic kinetic resolution (DKR) may enhance yields .

Q. How can computational modeling predict metabolite interactions?

Methodological Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict metabolic oxidation sites. Molecular dynamics (MD) simulations (e.g., GROMACS) model binding to cytochrome P450 enzymes. In silico tools like SwissADME assess pharmacokinetic profiles .

Q. What role does this compound play in synthesizing spirocyclic compounds?

Methodological Answer: It serves as a chiral building block in spirocyclization reactions. For example, coupling with diazaspiro[4.5]decene precursors via HATU-mediated amidation yields bioactive spirocycles. LCMS (m/z 921 [M+H]⁺) and NMR track regioselectivity .

Q. How to develop analytical methods for quantifying trace impurities?

Methodological Answer: UPLC-MS/MS with a C18 column (1.7 µm particle size) achieves ppb-level detection. Gradient elution (0.1% formic acid in H₂O/MeCN) resolves analogs. Validation follows ICH guidelines for linearity (R² >0.999), precision (%RSD <2), and LOQ (<0.1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.